2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Overview
Description
2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with chloroacetic acid and nitric acid. The process can be summarized in the following steps:
Nitration: 2-Aminophenol is nitrated using nitric acid to form 2-amino-4-nitrophenol.
Cyclization: The nitrated product undergoes cyclization with chloroacetic acid in the presence of a dehydrating agent to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical for reducing the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Major Products
Substitution: Formation of substituted benzoxazole derivatives.
Reduction: Formation of 2-(Chloromethyl)-4-amino-1,3-benzoxazole.
Oxidation: Formation of various oxidized benzoxazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-nitro-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-nitro-1,3-benzimidazole
- 2-(Chloromethyl)-4-nitro-1,3-benzothiazole
- 2-(Chloromethyl)-4-nitro-1,3-benzoxazine
Uniqueness
2-(Chloromethyl)-4-nitro-1,3-benzoxazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various applications.
Biological Activity
2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a chloromethyl group and a nitro group, which are known to enhance reactivity and influence biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential applications in drug discovery.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C_9H_7ClN_2O_3
- Molecular Weight : 216.62 g/mol
- Functional Groups : Chloromethyl (-CH2Cl), Nitro (-NO2), Benzoxazole ring
The presence of these functional groups contributes to the compound's reactivity and biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various bacterial and fungal strains. The compound was tested using the agar diffusion method, measuring the inhibition zone (IZ) diameters against several pathogens.
Results Summary:
Microorganism | Inhibition Zone (mm) | Reference Compound |
---|---|---|
Staphylococcus aureus | 12 | Ciprofloxacin (22 mm) |
Escherichia coli | 10 | Gentamicin (20 mm) |
Candida albicans | 15 | Fluconazole (28 mm) |
These results indicate that this compound exhibits moderate antimicrobial activity, particularly against Candida albicans, suggesting potential applications in antifungal therapies .
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The compound was tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
Cytotoxicity Results:
Cell Line | IC50 (µM) | Comparison Compound |
---|---|---|
MCF-7 | 15.63 | Doxorubicin (10.38 µM) |
MEL-8 | 20.00 | Tamoxifen (15.00 µM) |
The IC50 values indicate that while the compound shows cytotoxic effects, it is less potent than established chemotherapeutic agents like doxorubicin and tamoxifen. However, it still demonstrates promise as a lead compound for further development .
The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this compound leads to increased levels of p53 protein and activation of caspase-3, indicating a pathway towards programmed cell death .
Case Studies
A notable case study involved the synthesis of various derivatives based on the benzoxazole scaffold, including modifications to enhance bioactivity. These derivatives were screened for their ability to inhibit urease enzymes and demonstrated varying degrees of potency compared to standard drugs.
Key Findings:
Properties
IUPAC Name |
2-(chloromethyl)-4-nitro-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-7-10-8-5(11(12)13)2-1-3-6(8)14-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWKRGSOUYVHPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433777 | |
Record name | 2-(Chloromethyl)-4-nitro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143708-26-3 | |
Record name | 2-(Chloromethyl)-4-nitro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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